
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Overview
Description
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that belongs to the class of aminotetralone derivatives. These compounds are characterized by their unique structural motifs, which include a tetralone subunit.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The process can be carried out under acidic or neutral conditions. For instance, one method involves dissolving the precursor in a solvent, mixing it with activated carbon and palladium chloride dissolved in an acid, and stirring the mixture under a hydrogen gas atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antibacterial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Exatecan Intermediate 2: This compound is an intermediate of Exatecan, an anticancer agent belonging to the class of camptothecin analogs.
Other Aminotetralone Derivatives: These include compounds with similar structural motifs but different functional groups, such as 8-amino-6-fluoro-5-methyl-1-tetralone.
Uniqueness: N-(3-Fluoro-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific acetylamino and fluoro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
N-(3-fluoro-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO2/c1-7(15)14-10-6-9(13)5-8-3-2-4-11(16)12(8)10/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
BWFUDFIZFMCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C1C(=O)CCC2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



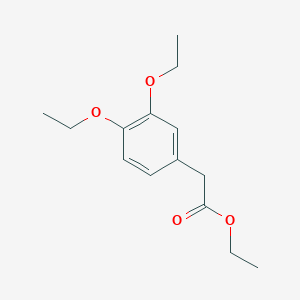
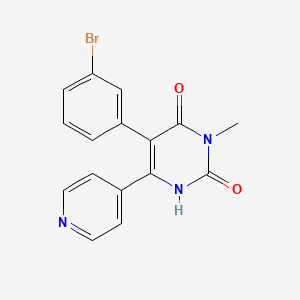

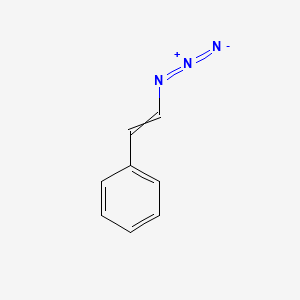
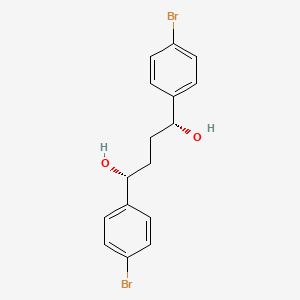
![Methyl 3-[(4-cyanobenzoyl)amino]benzoate](/img/structure/B8357833.png)
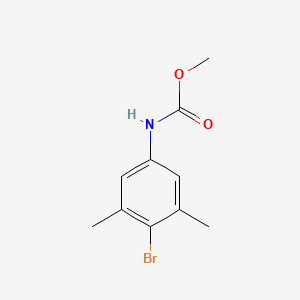
![2-Benzo[1,2,5]thiadiazol-5-yl-ethanol](/img/structure/B8357849.png)
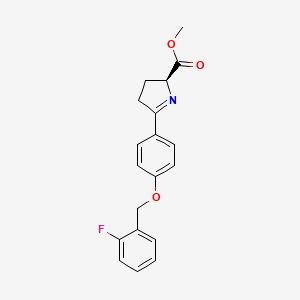
![5-Chloro-2-{[4-(methylsulfonyl)phenyl]oxy}pyridine](/img/structure/B8357862.png)


